molecular formula C9H12O3 B3280662 Dimethoxy(phenyl)methanol CAS No. 72046-50-5

Dimethoxy(phenyl)methanol

Cat. No. B3280662
CAS RN: 72046-50-5
M. Wt: 168.19 g/mol
InChI Key: RBWKALYSJJBYDR-UHFFFAOYSA-N
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Description

Dimethoxy(phenyl)methanol, also known as DPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPM is a colorless liquid that is soluble in water and organic solvents. It is mainly used as a solvent in the production of resins, coatings, and inks. However, recent studies have shown that DPM has several other applications, including its use as a reagent in organic synthesis, as a potential drug candidate, and in the development of new materials.

Scientific Research Applications

Electrochemical Functionalization

  • Electrochemical Transformations: Research on 1,3-diisopropylbenzene's anodic oxidation in methanol demonstrates the exclusive formation of a dimethoxy-functionalized product, highlighting a potential pathway for electrochemical synthesis involving Dimethoxy(phenyl)methanol derivatives (Bohn, Hilt, Bolze, & Gürtler, 2010).

Organic Synthesis

  • Catalytic Oxidation: A study on the synthesis of dimethoxymethane from methanol using acid catalysts points to potential applications in industries like paints, perfumes, and pharmacy. This process could utilize bio-methanol derived from biomass gasification, indicating a sustainable approach (Thavornprasert, Capron, Jalowiecki-Duhamel, & Dumeignil, 2016).
  • Asymmetric Organic Synthesis: The compound (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, related to Dimethoxy(phenyl)methanol, has diverse applications in asymmetric organic synthesis. Innovative synthetic methods for this compound have been developed, emphasizing green chemistry principles (Hu & Shan, 2020).

Medicinal Chemistry

  • Antibacterial Activity: A study on the synthesis of 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones reveals their significant antibacterial activity against both gram-positive and gram-negative bacteria. This finding underscores the medicinal chemistry applications of dimethoxy compounds (Prakash, Kumar, & Sehrawat, 2009).

Analytical Chemistry

  • Fluorescent Probes: The creation of a new ratiometric fluorescent probe based on a dimethoxy-phenyl compound for monitoring methanol in biodiesel highlights an application in analytical chemistry. The study used DFT and TDDFT methods to investigate the excited-state intramolecular proton transfer process of the molecule (Chen, Yang, Zhao, Liu, & Li, 2019).

properties

IUPAC Name

dimethoxy(phenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-9(10,12-2)8-6-4-3-5-7-8/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWKALYSJJBYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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